N-benzyl-N-tert-butyl-2-chloro-4-methylbenzamide
Description
N-benzyl-N-tert-butyl-2-chloro-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a tert-butyl group, a chlorine atom, and a methyl group attached to a benzamide core
Properties
IUPAC Name |
N-benzyl-N-tert-butyl-2-chloro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c1-14-10-11-16(17(20)12-14)18(22)21(19(2,3)4)13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLUQSCNNJFOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(CC2=CC=CC=C2)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-tert-butyl-2-chloro-4-methylbenzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with benzylamine and tert-butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-tert-butyl-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) in anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-benzyl-N-tert-butyl-2-azido-4-methylbenzamide or N-benzyl-N-tert-butyl-2-thio-4-methylbenzamide.
Oxidation Reactions: Formation of N-benzyl-N-tert-butyl-2-chloro-4-methylbenzyl alcohol or N-benzyl-N-tert-butyl-2-chloro-4-methylbenzoic acid.
Reduction Reactions: Formation of N-benzyl-N-tert-butyl-2-chloro-4-methylbenzylamine.
Scientific Research Applications
N-benzyl-N-tert-butyl-2-chloro-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-tert-butyl-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-tert-butylbenzamide: Lacks the chlorine and methyl groups, leading to different reactivity and properties.
N-benzyl-N-tert-butyl-2-chlorobenzamide: Lacks the methyl group, affecting its steric and electronic characteristics.
N-benzyl-N-tert-butyl-4-methylbenzamide: Lacks the chlorine atom, influencing its chemical behavior.
Uniqueness
N-benzyl-N-tert-butyl-2-chloro-4-methylbenzamide is unique due to the presence of both chlorine and methyl groups on the benzamide core
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